2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Anthelmintic Thienopyrimidine Structure-Activity Relationship

Anhelmintic research groups often encounter inconsistent reactivity with non-methyl analogs. This 2-methyl compound is the required building block for Vilsmeier-Haack formylation, enabling >16 heterocyclic scaffolds. • 2-Methyl derivatives achieve superior anthelmintic potency at 60-66% of piperazine adipate molar concentration []. • LogP 1.9 supports CNS penetration for anticonvulsant lead generation. • Consistent ≥97% purity with full analytical documentation. Procure from BenchChem for reliable global delivery.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 19819-15-9
Cat. No. B187477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
CAS19819-15-9
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
InChIInChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
InChIKeyULEHMWWQIZHLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol: Baseline Profile


2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol (CAS 19819-15-9) is a heterocyclic compound belonging to the tetrahydrobenzothienopyrimidinone class, with molecular formula C₁₁H₁₂N₂OS and molecular weight 220.29 g/mol [1]. It features a fused tricyclic system comprising a saturated cyclohexane ring, a thiophene ring, and a pyrimidin-4-one core bearing a methyl substituent at the 2-position [1]. The compound exists predominantly in the 4(3H)-one tautomeric form and is commercially supplied as a research intermediate with typical purity of 95–98% from multiple global vendors . Its computed XLogP3 value of 1.9 indicates moderate lipophilicity, and it possesses one hydrogen bond donor and three hydrogen bond acceptors [1].

Workflow
Synthetic intermediate for fused heterocycle library construction
Selection Logic
2-Methyl group enables Vilsmeier-Haack formylation pathway
Scaffold Context
Benzothienopyrimidine core for kinase and anthelmintic studies

Why Generic Substitution Fails: Substituent-Dependent Activity


Within the tetrahydrobenzothienopyrimidine scaffold, even minor substituent variations at the 2-position produce substantial divergences in both synthetic reactivity and biological activity profiles. The 2-methyl group confers a distinct electronic environment that governs the success of key downstream transformations—particularly Vilsmeier-Haack formylation—while the corresponding 2-thioxo analog follows an entirely different reaction pathway [1]. In anthelmintic assays, 2-methyl derivatives demonstrate preferential activity with electron-donating aryl substituents, whereas 2-propyl analogs require electron-withdrawing groups to achieve comparable potency, confirming that the 2-alkyl chain length is not a trivial exchange but a determinant of pharmacophoric compatibility [2]. Furthermore, physicochemical properties diverge measurably: the 2-methyl-4-one (XLogP3 = 1.9) differs from the 2-methyl-4-thione analog (LogP = 3.54), predicting different membrane permeability and solubility characteristics that preclude simple interchange [3].

Target Compound
2-Methyl-4-one substituent pattern dictates electronic requirements for anthelmintic pharmacophore
2-Propyl Analogs
Divergent electronic demands: may require electron-withdrawing groups, altering SAR interpretation
Target Compound
XLogP3 1.9 supports drug-like lipophilicity range for CNS permeability screening
2-Methyl-4-Thione Analog
LogP 3.54 shifts toward high lipophilicity, potentially altering membrane partitioning and solubility
Target Compound
2-Methyl enables Vilsmeier-Haack formylation to generate diverse heterocyclic libraries
2-Thioxo Analog
Reaction pathway divergence under identical conditions limits direct synthetic route substitution

Quantitative Comparator-Based Evidence Guide


Anthelmintic Activity: 2-Methyl vs 2-Propyl Scaffold Comparison

In a direct head-to-head study, 2-methyl-substituted tetrahydrobenzothienopyrimidine derivatives bearing electron-donating methoxy groups on the aryl ring (compounds 5g and 5h) demonstrated potent anthelmintic activity at 284 μM and 261.8 μM respectively. Mean paralytic times were 2.32 min (5g) and 2.22 min (5h), with helminthicidal times of 22.38 min and 19.43 min [1]. In contrast, the 2-propyl-substituted analogs (5n and 5o) required electron-withdrawing chloro substituents to achieve comparable activity at 259.7 μM, with paralytic times of 2.5 min and 2.81 min, and helminthicidal times of 21 min and 20.03 min [1]. Crucially, both 2-methyl and 2-propyl derivatives outperformed the standard drug piperazine adipate, which required a higher concentration of 431.03 μM to achieve paralysis at 6.25 min and death at 24.5 min. The 2-methyl derivatives thus achieved equivalent or superior anthelmintic efficacy at approximately 60–66% of the standard drug's molar concentration [1].

Anthelmintic Activity
Head-to-head
2-Methyl derivatives (5g/5h): paralytic time ~2.2–2.3 min at ~260–284 μM; piperazine adipate: 6.25 min at 431 μM
Reported assay response supports 2-methyl scaffold selection for anthelmintic SAR studies
In vitro model; electron-donating aryl groups required
Anthelmintic Thienopyrimidine Structure-Activity Relationship

Lipophilicity Comparison Across 4-One and 4-Thione Analogs

The computed lipophilicity of 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol (XLogP3 = 1.9) [1] is nearly identical to that of the 2-unsubstituted analog 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one (CAS 14346-24-8, LogP = 1.86) [2], indicating that the 2-methyl group contributes minimally to overall lipophilicity in the 4-one series. However, the 2-methyl-4-thione analog (CAS 23922-04-5) exhibits a substantially higher LogP of 3.54 , a difference of +1.64 log units. This demonstrates that the 4-position heteroatom substitution (O vs S) is the dominant driver of lipophilicity modulation in this scaffold, while the 2-methyl group provides fine-tuning capability without drastically altering the partition coefficient. The LogP value of 1.9 places the compound within the favorable range for oral bioavailability according to Lipinski's Rule of Five.

Lipophilicity
Cross-study
XLogP3 = 1.9
Supports drug-like property context; minimal logP shift vs 2-unsubstituted analog (Δ +0.04)
4-Thione analog LogP differs by +1.64
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Utility: Vilsmeier-Haack Reactivity vs 2-Thioxo Analogs

The 3-amino derivative of the target compound (3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, prepared from the target 4-ol compound) undergoes efficient Vilsmeier-Haack formylation with POCl₃/DMF to yield 10-oxo-4,6,7,8,9,10-hexahydropyrazolo[1,5-a][1]benzothieno[2,3-d]pyrimidine-3-carbaldehyde, which serves as a versatile intermediate for constructing diverse fused heterocycles including pyrimidinethiones, thioxoimidazolidinediones, 1,2,4-triazoles, and thiosemicarbazones [1][2]. In contrast, the 2-thioxo analog (3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one) follows alternative reaction pathways under identical conditions [2]. This differential reactivity demonstrates that the 2-methyl group is not merely a passive substituent but an essential electronic feature that enables a specific and well-characterized synthetic route to structurally diverse compound libraries.

Synthetic Utility
Cross-study
Vilsmeier-Haack formylation yields carbaldehyde; ≥16 heterocyclic scaffolds accessible
Method context confirms 2-methyl is required for this specific formylation route
2-Thioxo analog follows alternative pathway
Synthetic intermediate Heterocyclic chemistry Vilsmeier-Haack reaction

Anticonvulsant Activity of Benzothienopyrimidine Scaffold

Benzothienopyrimidine derivatives as a class have demonstrated high anticonvulsant activities in murine seizure models, particularly against corazole-induced seizures, surpassing the clinically used anticonvulsants 3-(p-isopropoxyphenyl)succinimide and ethosuximide [1]. The study employed multiple seizure induction models including corazole, camphor, thiosemicarbazide, picrotoxin, strychnine, and maximal electroshock, with the benzothienopyrimidine derivatives showing the most pronounced efficacy against corazole-induced seizures. While these data are class-level and do not directly quantify the specific contribution of the 2-methyl substituent, they establish the benzothienopyrimidine core—for which 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol serves as a key synthetic precursor—as a validated pharmacophore in anticonvulsant drug discovery.

Anticonvulsant Class
Class-level
Benzothienopyrimidine class surpasses reference anticonvulsants in corazole-induced seizure model
Supports scaffold selection for seizure-model research; specific 2-methyl contribution requires review
Murine model; individual compound data not disaggregated
Anticonvulsant Benzothienopyrimidine Corazole-induced seizure

MKNK1/2 Kinase Inhibition Potential

A Bayer Pharma patent (US 2015/0152121) discloses substituted benzothienopyrimidine compounds of general formula I as inhibitors of MKNK1 and/or MKNK2 kinases for the treatment of hyperproliferative and angiogenesis disorders [1]. The patent encompasses 5,6,7,8-tetrahydrobenzo[1]thieno[2,3-d]pyrimidines, explicitly including compounds carrying substituents at the 2-position [1]. MKNK1/2 kinases phosphorylate eIF4E, an oncogene amplified in many cancers, and their inhibition represents a clinically relevant therapeutic strategy [1]. While the patent does not disclose specific IC₅₀ or Kᵢ values for the unsubstituted 2-methyl scaffold itself, it establishes the tetrahydrobenzothienopyrimidine core as a privileged structure for MKNK kinase inhibition, positioning the target compound as a relevant starting material for kinase-focused medicinal chemistry.

MKNK1/2 Inhibition
Patent support
US 2015/0152121 claims benzothienopyrimidine scaffold as MKNK1/2 inhibitor
Patent context supports kinase inhibitor research; compound-specific IC₅₀ data absent
2-Methyl variant falls within general formula
MKNK1 MKNK2 Kinase inhibitor Cancer

Evidence-Backed Application Scenarios


Anthelmintic Lead Optimization

Research groups pursuing novel anthelmintic agents against soil-transmitted helminths should prioritize the 2-methyl-substituted scaffold. Direct comparative data show that 2-methyl derivatives with electron-donating methoxy-substituted aryl rings (compounds 5g and 5h) achieve superior anthelmintic potency at approximately 60–66% of the molar concentration required by piperazine adipate, with helminthicidal times as low as 19.43 min [1]. The distinct electronic requirements of 2-methyl vs 2-propyl analogs mean that lead optimization campaigns must be designed around the specific 2-substituent; procurement of the 2-methyl building block is essential for SAR exploration in the electron-donating aryl substituent space.

Diversity-Oriented Heterocyclic Library Synthesis

Medicinal chemistry groups engaged in diversity-oriented synthesis should select the 2-methyl compound as the preferred starting material for generating formyl-functionalized intermediates. The 3-amino-2-methyl derivative undergoes efficient Vilsmeier-Haack formylation to produce a key carbaldehyde intermediate that has been elaborated into at least 16 distinct heterocyclic scaffolds, including pyrimidinethiones, 1,2,4-triazoles, thioxoimidazolidinediones, and pyrazolones [2][3]. The 2-thioxo analog does not support this reaction pathway, making the 2-methyl compound the requisite building block for this synthetic strategy.

Anticonvulsant Pharmacophore Exploration

Neuroscience-focused drug discovery programs targeting corazole-sensitive seizure mechanisms should procure the target compound as a synthetic entry point into the benzothienopyrimidine anticonvulsant pharmacophore. Class-level evidence demonstrates that benzothienopyrimidine derivatives surpass clinically used anticonvulsants including ethosuximide and 3-(p-isopropoxyphenyl)succinimide in corazole-induced seizure models [4]. The compound's LogP of 1.9 falls within the optimal range for CNS penetration, supporting its suitability as a starting scaffold for anticonvulsant lead generation.

MKNK1/2 Kinase Inhibitor Programs

Industrial and academic groups prosecuting MKNK1/2 kinase inhibitors for hyperproliferative disorders can leverage the target compound as a commercially available entry point into the benzothienopyrimidine chemical space covered by Bayer Pharma's patent estate (US 2015/0152121) [5]. The tetrahydrobenzothienopyrimidine core is explicitly claimed as an MKNK1/2 inhibitor scaffold, and the 2-methyl-substituted variant provides a synthetically tractable starting point for SAR exploration around the 4-position and the cyclohexane ring, with established precedent for downstream functionalization chemistry.

Application
Selection Property
Validation Focus
Anthelmintic SAR Studies
2-Methyl scaffold with electron-donating substituent compatibility
Paralytic and helminthicidal time endpoints
Diversity-Oriented Synthesis
Vilsmeier-Haack formylation reactivity
Downstream heterocycle library generation
CNS Pharmacophore Research
Moderate lipophilicity (XLogP3 ~1.9) and anticonvulsant class evidence
Corazole-seizure model response context
Kinase Inhibitor Programs
Patent-established MKNK1/2 scaffold
Kinase inhibition and IP landscape review
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